2-(4-Chlorophenyl)-5-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
2-(4-Chlorophenyl)-5-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic organic compound that belongs to the class of benzoxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved by the reaction of a hydrazine derivative with an appropriate diketone or α,β-unsaturated carbonyl compound.
Cyclization to form the benzoxazine ring: This step involves the reaction of the pyrazole intermediate with an ortho-substituted phenol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or deethoxylated products.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Chlorophenyl)-5-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, including drug development for various diseases.
Industry
In industry, benzoxazine compounds are known for their use in the production of high-performance polymers and resins, which have applications in coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 2-(4-Methylphenyl)-5-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
2-(4-Chlorophenyl)-5-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to the presence of both chlorophenyl and ethoxyphenyl groups, which may impart distinct chemical and biological properties compared to other benzoxazine derivatives.
Properties
Molecular Formula |
C24H21ClN2O2 |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-(4-ethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C24H21ClN2O2/c1-2-28-19-13-9-17(10-14-19)24-27-22(20-5-3-4-6-23(20)29-24)15-21(26-27)16-7-11-18(25)12-8-16/h3-14,22,24H,2,15H2,1H3 |
InChI Key |
SDAMCNIMHRYSMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5O2 |
Origin of Product |
United States |
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